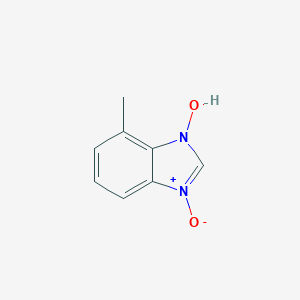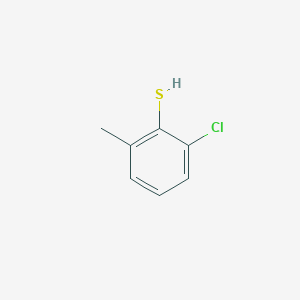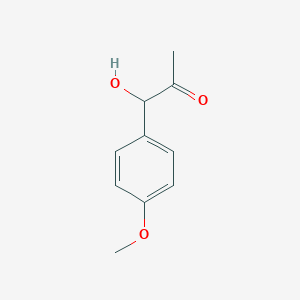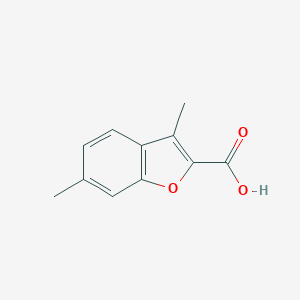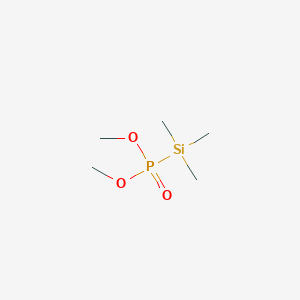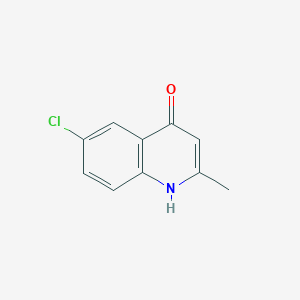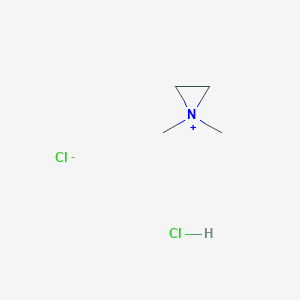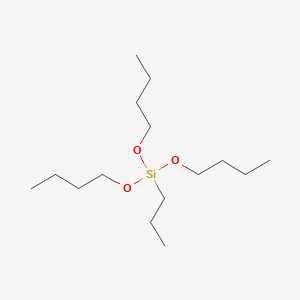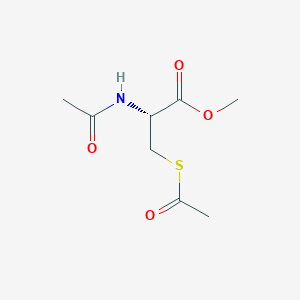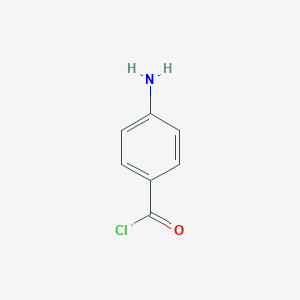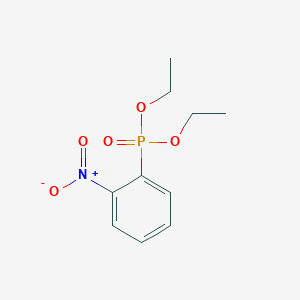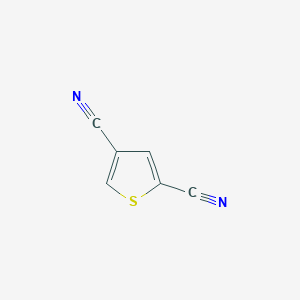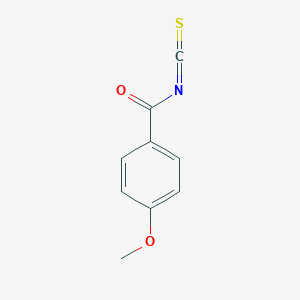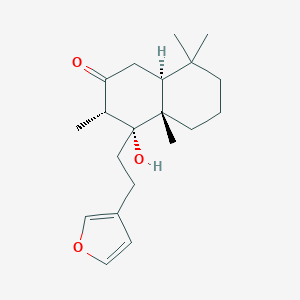
Hispanolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hispanolone is a naturally occurring compound found in the plant Salvia hispanica, commonly known as chia. This compound has gained significant attention in recent years due to its potential therapeutic applications. Hispanolone is a diterpene lactone that has been found to have a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Applications De Recherche Scientifique
1. Pharmacological Activities and Synthesis
Hispanolone, a furolabdane diterpene isolated from Ballota hispanica, has been the subject of extensive research due to its diverse pharmacological activities. Studies have focused on its isolation, structure determination, hemisynthesis, total synthesis, and pharmacology. The compound and related hispanolone diterpenoids have attracted significant interest over the last four decades (J. Marco, 2020).
2. Anti-Inflammatory Properties
Hispanolone and its derivatives, particularly dehydrohispanolone derivatives, have demonstrated potent anti-inflammatory effects. These effects are particularly notable in the modulation of the NLRP3 inflammasome, a critical component in inflammation-mediated human diseases. Certain derivatives have been shown to significantly inhibit IL-1β secretion, indicating their potential as novel anti-inflammatory therapies (Laura González-Cofrade et al., 2020).
3. Antitumoral Effects
Hispanolone derivatives have been identified as inducing apoptosis in tumor cell lines. Their mechanism involves activating caspase-8 and affecting mitochondrial signaling. These findings suggest a crucial role for the death receptor pathway in the antitumoral effects of hispanolone derivatives. Moreover, these compounds have demonstrated a selective effect on tumor cells without impacting non-tumor cells, underscoring their potential in cancer treatment (P. Través et al., 2013).
4. Electrosynthesis and Anti-Inflammatory Applications
The electrochemical oxidation of hispanolone has been studied, leading to the synthesis of spiro-tetracyclic compounds with significant anti-inflammatory properties. These synthesized compounds exhibit high yields and low cytotoxicity, suggesting their potential use in anti-inflammatory treatments (Elizabeth Nieto-Mendoza et al., 2005).
Propriétés
Numéro CAS |
18676-07-8 |
|---|---|
Nom du produit |
Hispanolone |
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(3S,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C20H30O3/c1-14-16(21)12-17-18(2,3)8-5-9-19(17,4)20(14,22)10-6-15-7-11-23-13-15/h7,11,13-14,17,22H,5-6,8-10,12H2,1-4H3/t14-,17+,19+,20-/m1/s1 |
Clé InChI |
UVKYPKNCQJIGKV-PEFDPPPMSA-N |
SMILES isomérique |
C[C@@H]1C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C |
SMILES |
CC1C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C |
SMILES canonique |
CC1C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C |
Autres numéros CAS |
18676-07-8 |
Synonymes |
hispanolone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



